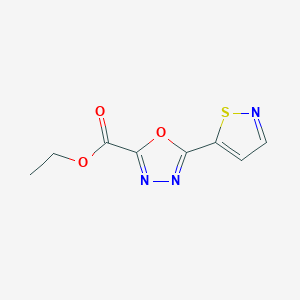

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains both thiazole and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate thiosemicarbazide derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate

The synthesis of this compound typically involves the cyclization of thiazole derivatives with hydrazine derivatives followed by carboxylation reactions. The general synthetic pathway includes:

- Step 1: Formation of thiazole derivatives.

- Step 2: Reaction with hydrazine to form intermediate oxadiazoles.

- Step 3: Carboxylation to yield this compound.

This compound can be obtained with good yields and purity through optimized reaction conditions involving solvents such as ethanol and bases like potassium hydroxide .

Biological Activities

This compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Activity

Several studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties against bacteria and fungi. This compound has been shown to exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. In vitro studies have shown that this compound may inhibit the growth of various cancer cell lines by disrupting cellular processes and promoting cell death .

Anti-diabetic Effects

In vivo studies using models such as Drosophila melanogaster have revealed that this compound can significantly lower glucose levels, indicating potential anti-diabetic effects . This suggests its utility in developing therapeutic agents for managing diabetes.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug discovery:

| Application | Description |

|---|---|

| Antimicrobial Agents | Effective against various bacterial and fungal strains. |

| Anticancer Drugs | Potential to induce apoptosis in cancer cells; promising for cancer therapy. |

| Anti-diabetic Compounds | May help regulate blood sugar levels; useful in diabetes management. |

Agricultural Applications

The compound's antimicrobial properties also extend to agricultural applications where it can be used as a pesticide or fungicide. Its ability to inhibit the growth of plant pathogens makes it a candidate for protecting crops against diseases .

Material Science Applications

Beyond biological applications, this compound can be used in developing heat-resistant polymers and fluorescent materials due to its stable chemical structure .

Mécanisme D'action

The mechanism of action of Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes such as kinases and proteases.

Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis in cancer cells, and disruption of microbial cell wall synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 5-(1,2-thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(1,2-thiazol-3-yl)-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(1,2-thiazol-2-yl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the specific positioning of the thiazole ring, which can significantly influence its biological activity and chemical reactivity compared to its isomers .

Activité Biologique

Ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features both thiazole and oxadiazole rings, which contribute to its reactivity and biological activity. The compound can be synthesized through the cyclization of thiosemicarbazide derivatives with ethyl chloroformate under basic conditions, typically in organic solvents like ethanol or methanol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : It primarily interacts with enzymes such as kinases and proteases.

- Pathways Involved : The compound has been shown to inhibit cell proliferation pathways and induce apoptosis in cancer cells. Additionally, it disrupts microbial cell wall synthesis .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have indicated its effectiveness against a range of bacterial strains by inhibiting bacterial topoisomerases, essential for DNA replication .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. The presence of the thiazole moiety is crucial for its efficacy against fungal pathogens.

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent. It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects on various cancer cell lines reported IC50 values indicating significant antiproliferative activity:

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| MCF7 (Breast Cancer) | 15.0 |

Comparative Analysis with Similar Compounds

This compound is compared with similar compounds to assess its unique properties:

Table 3: Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Ethyl 5-(1,2-thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate | Moderate antimicrobial activity |

| Ethyl 5-(1,2-thiazol-3-yl)-1,3,4-oxadiazole-2-carboxylate | Low anticancer potential |

| Ethyl 5-(1,2-thiazol-2-yl)-1,3,4-oxadiazole-2-carboxylate | Limited antifungal properties |

The specific positioning of the thiazole ring in this compound enhances its biological activity compared to its isomers .

Propriétés

IUPAC Name |

ethyl 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-2-13-8(12)7-11-10-6(14-7)5-3-4-9-15-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQBTLVVEKYYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=NS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.